Home > Products > Screening Compounds P99598 > N-decyl-3-nitrobenzamide
N-decyl-3-nitrobenzamide -

N-decyl-3-nitrobenzamide

Catalog Number: EVT-8874787
CAS Number:
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-decyl-3-nitrobenzamide can be synthesized through various chemical methods, often involving the reaction of 3-nitrobenzoic acid derivatives with decylamine or related alkyl amines. It falls under the category of organic compounds known as amides, specifically aromatic amides due to the presence of the aromatic nitro group on the benzene ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-decyl-3-nitrobenzamide can be achieved through several methodologies. One common approach involves:

  1. Starting Materials: The reaction typically uses 3-nitrobenzoic acid or its derivatives and decylamine.
  2. Reaction Conditions: The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the amide bond.
  3. Yield: Reports suggest that yields can vary significantly depending on the reaction conditions and purification methods employed, with some methods achieving yields upwards of 90% .

For example, one synthesis route includes the activation of 3-nitrobenzoic acid with a coupling agent like thionyl chloride followed by reaction with decylamine in a suitable solvent such as dichloromethane or acetonitrile.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-decyl-3-nitrobenzamide features a long hydrophobic decyl chain attached to the nitrogen atom of the amide functional group. The nitro group is located at the meta position relative to the amide group on the benzene ring.

Key structural data includes:

  • Molecular Weight: Approximately 264.34 g/mol
  • Melting Point: Typically ranges from 50°C to 60°C depending on purity.
  • Solubility: Generally soluble in organic solvents like ethanol and acetone but poorly soluble in water due to its hydrophobic tail.
Chemical Reactions Analysis

Reactions and Technical Details

N-decyl-3-nitrobenzamide can participate in various chemical reactions typical for amides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to the corresponding carboxylic acid and amine.
  2. Reduction: The nitro group can be reduced to an amine using reducing agents such as iron filings in acidic medium or catalytic hydrogenation.
  3. Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound for various applications, especially in drug development.

Mechanism of Action

Process and Data

The mechanism of action for N-decyl-3-nitrobenzamide, particularly in its role as an antitubercular agent, involves inhibition of specific enzymes critical for bacterial survival. Studies indicate that compounds within this class inhibit decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis metabolism.

The inhibition process typically involves:

  1. Binding of the compound to DprE1.
  2. Disruption of substrate binding or catalysis, leading to bacterial cell death.
  3. The effectiveness is often enhanced by the lipophilicity provided by the decyl chain, facilitating membrane penetration.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-decyl-3-nitrobenzamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish solid.
  • Odor: Mildly aromatic due to the benzene ring.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases which can hydrolyze it.
  • Partition Coefficient (Log P): High log P values indicate significant lipophilicity, enhancing its bioavailability in biological systems .
Applications

Scientific Uses

N-decyl-3-nitrobenzamide has potential applications primarily in medicinal chemistry:

  1. Antitubercular Agents: As mentioned, it shows promise against Mycobacterium tuberculosis, making it a candidate for further drug development.
  2. Research Tools: Its ability to inhibit specific enzymes can be utilized in biochemical studies aimed at understanding tuberculosis pathogenesis.
  3. Chemical Probes: It may serve as a model compound for studying structure-activity relationships within related nitrobenzamide derivatives.
Introduction to N-Alkyl Nitrobenzamides in Antimicrobial Research

Tuberculosis Pathogenesis and Emerging Drug Resistance Dynamics

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, with drug-resistant strains posing formidable challenges. In 2022, approximately 480,000 incident cases involved strains resistant to first-line agents isoniazid and rifampicin (multidrug-resistant TB, MDR-TB), while extensively drug-resistant TB (XDR-TB) – resistant to fluoroquinolones and injectable agents – has been documented in 106 countries [2] [4]. The COVID-19 pandemic disrupted TB diagnostic and treatment services, causing a 15% reduction in MDR-TB treatment initiations and reversing years of progress in TB control [8]. Resistance arises through two primary mechanisms: transmitted resistance (direct infection with resistant strains) and acquired resistance (intra-patient evolution during suboptimal therapy) [2] [8]. Key genetic mutations driving resistance include:

  • Rifampicin: >95% of resistance linked to rpoB gene mutations (RNA polymerase β-subunit) [2]
  • Isoniazid: ~70% mediated by katG mutations (catalase-peroxidase activation) or inhA promoter mutations (enoyl-ACP reductase overexpression) [2] [4]
  • Fluoroquinolones: ~90% associated with gyrA mutations (DNA gyrase alteration) [2]

Table 1: Molecular Basis of Primary Anti-TB Drug Resistance

DrugTarget Gene(s)Mutation Frequency in Resistant Isolates (%)Resistance Mechanism
IsoniazidkatG, inhA, kasA70–90Loss of prodrug activation; target overexpression
RifampicinrpoB>95Altered RNA polymerase binding site
EthambutolembB~70Disrupted arabinosyl transferase function
FluoroquinolonesgyrA, gyrB~90Modified DNA gyrase substrate binding

Rationale for Nitrobenzamide Scaffolds in Targeting Mycobacterial Enzymes

Nitrobenzamide derivatives represent a rationally designed chemotype targeting mycobacterial vulnerabilities, particularly the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). This FAD-dependent oxidoreductase catalyzes a critical step in arabinogalactan biosynthesis, essential for cell wall integrity [1] [3]. DprE1’s periplasmic location minimizes barriers to inhibitor access, making it a pharmacologically attractive target [1] [3].

Nitrobenzamides exhibit covalent inhibition: the aromatic nitro group undergoes reduction to nitroso by DprE1’s FAD cofactor, forming a irreversible covalent adduct with cysteine 387 (Cys387) in the active site [1] [3] [5]. This residue is highly conserved across Mycobacterium tuberculosis complex strains, explaining the potency of these compounds against diverse clinical isolates [1] [5]. Crucially, the electron-withdrawing nature and positioning of ring substituents significantly influence activity:

  • 3,5-Dinitro substitution: Maximizes electronic deficiency, enhancing nitro group reducibility and covalent bond formation with Cys387 [1] [5]
  • 3-Nitro-5-trifluoromethyl substitution: The strong electron-withdrawing -CF₃ group maintains sufficient nitro group reactivity while offering potential metabolic stability advantages [1] [3]
  • Mononitro derivatives (e.g., 3-nitro): Exhibit reduced but appreciable activity, suggesting contributions beyond covalent DprE1 inhibition, possibly involving additional nitroreductase-activated pathways [5] [10]

Table 2: Impact of Aromatic Ring Substitution on Nitrobenzamide Anti-TB Activity

Substituent PatternRepresentative CompoundMIC Range vs. M. tuberculosis H37Rv (µg/mL)Key Pharmacological Feature
3,5-DinitroN-Decyl-3,5-dinitrobenzamide0.016–0.031High covalent binding efficiency to DprE1
3-Nitro-5-trifluoromethylN-Decyl-3-nitro-5-trifluoromethylbenzamide0.125–0.5Balanced reactivity & stability
3-Nitro (Mononitro)N-Decyl-3-nitrobenzamide2–16Potential dual mechanisms (DprE1 + nitroreductase)
4-NitroN-Decyl-4-nitrobenzamide32–128Lower steric compatibility with DprE1 pocket

Historical Evolution of N-Alkyl Nitrobenzamide Derivatives as Antitubercular Agents

The development of N-alkyl nitrobenzamides arose from systematic optimization of nitroaromatic antimycobacterial scaffolds. Early work identified that esters of 3,5-dinitrobenzoic acid possessed significant activity against Mycobacterium tuberculosis H37Rv, exceeding predictions based solely on the liberated acid's pKa [1] [10]. This suggested direct activity rather than a simple prodrug mechanism. Exploration of bioisosteric replacements revealed that amides maintained potency while improving metabolic stability over esters [1] [3].

Initial benzamide libraries focused primarily on compounds with terminal aromatic groups (e.g., DNB1, featuring a benzylpiperazine terminal group) [3]. However, research demonstrated that simpler N-alkyl nitrobenzamides, previously overlooked due to limited chain length exploration, exhibited potent activity when the alkyl chain was optimized [1] [3]. Systematic variation of the N-alkyl chain length (C4 to C16) revealed a parabolic relationship with antitubercular activity:

  • Peak Activity (C8-C12 chains): Derivatives like N-decyl-3,5-dinitrobenzamide (C10) and N-dodecyl-3,5-dinitrobenzamide (C12) showed MIC values as low as 0.016–0.031 µg/mL, comparable to isoniazid [1].
  • Shorter Chains (C4-C6): Reduced activity (e.g., N-butyl-3,5-dinitrobenzamide MIC = 0.5 µg/mL) likely due to compromised membrane penetration or suboptimal positioning within DprE1 [1].
  • Longer Chains (C14-C16): Markedly decreased activity (e.g., N-hexadecyl-3,5-dinitrobenzamide MIC = 2 µg/mL), potentially due to poor aqueous solubility or micelle formation reducing bioavailability [1] [3].

N-Decyl-3-nitrobenzamide emerged as a significant analog within the mononitro series. While less potent than its 3,5-dinitro counterpart (MIC typically 2–16 µg/mL vs. H37Rv), its activity profile underscores the contribution of the alkyl chain and the singular nitro group [1] [5]. Its design reflects key historical milestones:

  • Scaffold Simplification: Moving from complex terminal groups (e.g., DNB1) to optimized linear alkyl chains [1] [3].
  • Linker Optimization: Establishing the C10 alkyl chain as a favorable length for balancing lipophilicity (LogP ~4-5) and target engagement [1] [3].
  • Electrophile Exploration: Demonstrating that a single nitro group, positioned meta to the amide linkage, retains measurable DprE1 inhibition and whole-cell activity, albeit reduced compared to dinitro analogs [1] [5].

Properties

Product Name

N-decyl-3-nitrobenzamide

IUPAC Name

N-decyl-3-nitrobenzamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-2-3-4-5-6-7-8-9-13-18-17(20)15-11-10-12-16(14-15)19(21)22/h10-12,14H,2-9,13H2,1H3,(H,18,20)

InChI Key

HROQNAJHKCWELO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.